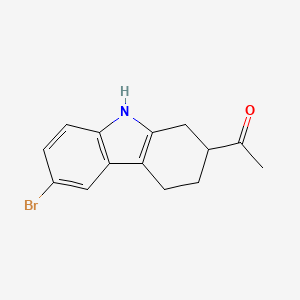

1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one

Description

1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)ethan-1-one (CAS 646038-02-0) is a brominated tetrahydrocarbazole derivative featuring a ketone group at the 2-position and a bromine substituent at the 6-position. Its molecular formula is C₁₄H₁₄BrNO, with a molecular weight of 292.17 g/mol . The compound’s structure combines a partially hydrogenated carbazole core with functional groups that influence its electronic, steric, and reactivity profiles.

Properties

CAS No. |

646038-02-0 |

|---|---|

Molecular Formula |

C14H14BrNO |

Molecular Weight |

292.17 g/mol |

IUPAC Name |

1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)ethanone |

InChI |

InChI=1S/C14H14BrNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h3,5,7,9,16H,2,4,6H2,1H3 |

InChI Key |

XILLZIJTHABZKD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC2=C(C1)NC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis from 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Starting Material: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

- Reagents: Acetyl chloride or acetic anhydride

- Solvent: Dichloromethane

- Conditions: Reflux for 2 hours

Procedure:

A solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is treated with acetyl chloride in dichloromethane. The mixture is refluxed for approximately two hours. After cooling, the organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the desired product.

Synthesis via Hydrazine Derivative

- Starting Material: 4-Bromophenylhydrazine hydrochloride

- Reactant: 1,2-Cyclohexanedione

- Solvent: Methanol and acetic acid

- Conditions: Heating at 60°C for 12 hours

Procedure:

A solution of 4-bromophenylhydrazine hydrochloride is added to a mixture of 1,2-cyclohexanedione dissolved in methanol and acetic acid. The reaction is heated to 60°C for a duration of twelve hours. Upon completion, the mixture is cooled and filtered to obtain the solid product. This method has shown yields up to 74%.

Alternative Method Using p-Toluenesulfonic Acid

- Starting Material: Tetrahydrocarbazole derivative

- Catalyst: p-Toluenesulfonic acid

- Solvent: Anhydrous acetonitrile

- Conditions: Stirring at room temperature for 2 hours

Procedure:

In this method, a tetrahydrocarbazole derivative is reacted with p-toluenesulfonic acid in anhydrous acetonitrile. The reaction mixture is stirred at room temperature for two hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is quenched with water and extracted with ethyl acetate to isolate the product.

The yields obtained from these various methods can vary based on reaction conditions and purification techniques employed. Below is a summary table of yields from different synthesis methods:

| Method | Yield (%) | Notes |

|---|---|---|

| Synthesis from Acetyl chloride | ~72% | Requires careful control of reaction time |

| Hydrazine derivative method | ~74% | Effective under acidic conditions |

| p-Toluenesulfonic acid catalyzed synthesis | ~62% | Requires monitoring via TLC |

The preparation of 1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one can be effectively achieved through multiple synthetic routes involving variations in reagents and conditions. Each method presents unique advantages in terms of yield and simplicity. Further optimization may enhance these yields or reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine atom in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Table 1: Structural Comparison of Key Analogs

| Compound Name (CAS) | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound (646038-02-0) | Tetrahydrocarbazole | 6-Bromo, 2-ethanone | 292.17 | Bromine, Ketone |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (3449-48-7) | Tetrahydrocarbazole | 6-Methyl, 1-ketone | 201.27 | Methyl, Ketone |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole (21865-50-9) | Tetrahydrocarbazole | 6-Bromo | 250.13 | Bromine |

| 6-Bromo-2-[(E)-thiophen-2-ylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (N/A) | Tetrahydrocarbazole | 6-Bromo, 2-thiophene-methylidene | 356.27 | Bromine, Thiophene, Ketone |

| 1-(2,3,4,9-tetrahydro-1H-carbazol-5-yl)ethan-1-one (80053-42-5) | Tetrahydrocarbazole | 5-Ethanone | 213.28 | Ketone |

Key Observations:

- Bromine vs.

- Ketone Positional Isomerism: The ethanone group at the 2-position (target) versus the 5-position (80053-42-5) alters electronic distribution and hydrogen-bonding capacity, influencing solubility and reactivity .

- Thiophene Functionalization : The thiophene-methylidene analog () incorporates sulfur, which may enhance π-π stacking interactions and alter redox properties compared to the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound (CAS) | LogP (Predicted) | PSA (Ų) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target (646038-02-0) | 3.2 | 32.86 | <0.1 (Water) | N/A |

| 6-Methyl analog (3449-48-7) | 2.8 | 29.10 | 0.5 (Water) | 145–148 |

| 21865-50-9 | 3.5 | 12.47 | <0.01 (Water) | N/A |

Analysis:

- Lipophilicity : The bromine atom increases the target compound’s LogP compared to the methyl analog, suggesting higher membrane permeability but lower aqueous solubility .

- Polar Surface Area (PSA) : The ketone group in the target compound contributes to a higher PSA (32.86 Ų) than 21865-50-9 (12.47 Ų), impacting bioavailability and interaction with polar biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.